

What is the chemical structure of Paniculose II?

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Compound of Interest

Compound Name: *Paniculose II*

Cat. No.: *B602771*

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An In-depth Technical Guide to Paniculose II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paniculose II is a diterpenoid glycoside that has been isolated from plants of the *Stevia* and *Gynostemma* genera. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Paniculose II**.

Detailed experimental protocols for its isolation and for the assessment of its anti-inflammatory activity are provided. Additionally, this guide explores its potential mechanism of action through the modulation of key inflammatory signaling pathways, supported by illustrative diagrams to facilitate a deeper understanding of its therapeutic potential.

Chemical Structure and Properties

Paniculose II is a natural diterpenoid glycoside. Its chemical structure was elucidated based on spectroscopic data, particularly ^{13}C Nuclear Magnetic Resonance (NMR), in comparison with the aglycone and other known glucosides.^[1]

The core structure is a diterpene aglycone, ent-11 α , 15 α -dihydroxykaur-16-en-19-oic acid, to which a β -D-glucopyranosyl ester is attached.^[1]

Chemical Structure of **Paniculose II**

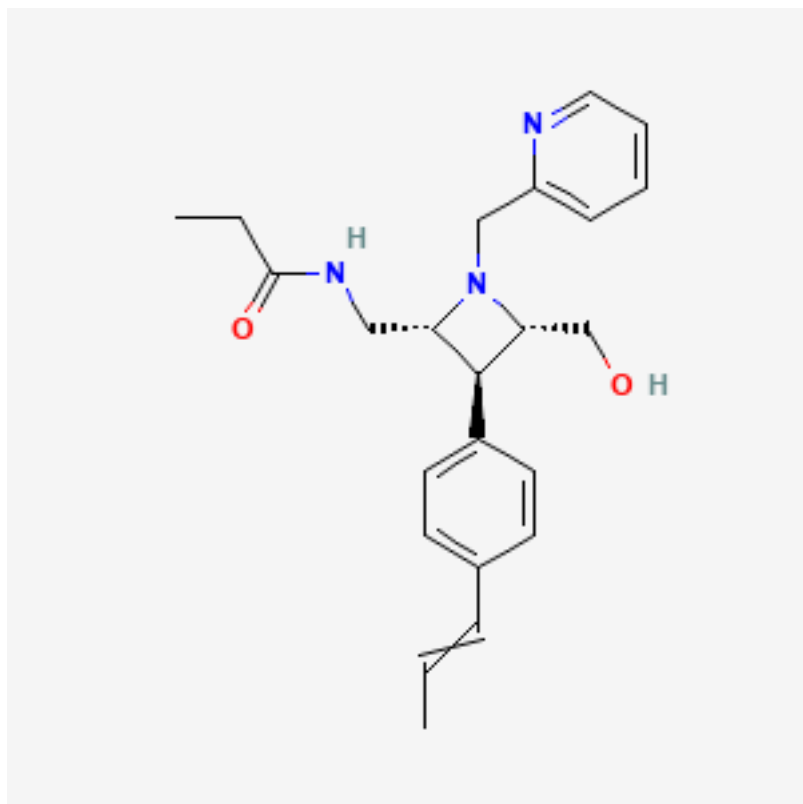


Figure 1. 2D chemical structure of **Paniculocide II**.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **Paniculocide II** is presented in Table 1. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical and Spectroscopic Properties of **Paniculocide II**

| Property | Data | Reference |
|--------------------------|--|-----------|
| Molecular Formula | C ₂₆ H ₄₀ O ₉ | [1] |
| Molecular Weight | 496.6 g/mol | [1] |
| CAS Number | 60129-64-8 | |
| Type of Compound | Diterpenoid | [1] |
| Purity | ≥98% | [1] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | [1] |
| ¹³ C NMR Data | See Table 2 | [1] |

Table 2: ¹³C NMR Spectral Data of **Paniculose II** and its Aglycone

Note: Specific chemical shift values for **Paniculose II** were not available in the searched literature. The structural elucidation was based on comparative analysis of its ¹³C NMR spectrum with its aglycone and other model glucosides.[1]

| Carbon No. | Aglycone (ent-11 α , 15 α -dihydroxykaur-16-en-19-oic acid) Chemical Shift (δ) | Paniculoside II Chemical Shift (δ) |
|-----------------|---|---|
| 1 | Data not available | Data not available |
| 2 | Data not available | Data not available |
| 3 | Data not available | Data not available |
| ... | Data not available | Data not available |
| Glucosyl Moiety | | |
| 1' | - | Data not available |
| 2' | - | Data not available |
| 3' | - | Data not available |
| 4' | - | Data not available |
| 5' | - | Data not available |
| 6' | - | Data not available |

Biological Activity and Potential Therapeutic Applications

While extensive quantitative biological data for **Paniculoside II** is limited in publicly available literature, it is reported to possess anti-inflammatory and antioxidant properties. These activities suggest its potential for development as a therapeutic agent for inflammatory conditions.

Anti-inflammatory Activity

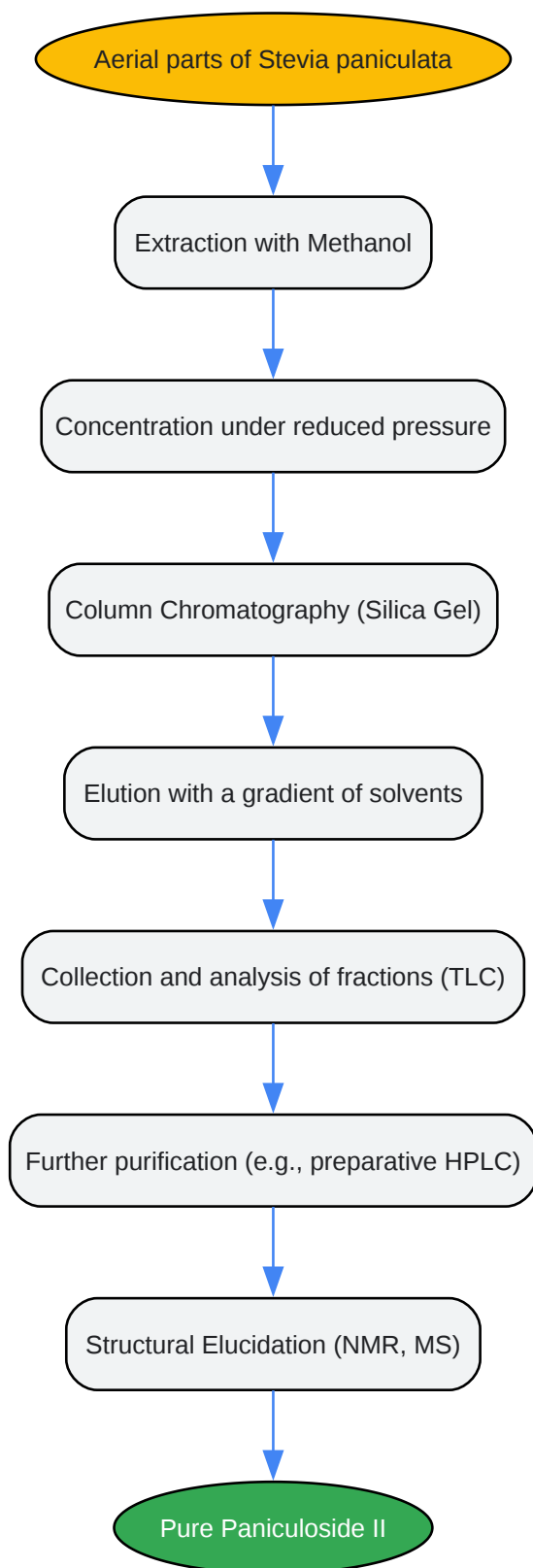
The anti-inflammatory potential of **Paniculoside II** is attributed to its ability to modulate inflammatory pathways. A key indicator of anti-inflammatory activity is the inhibition of nitric oxide (NO) production in activated macrophages. While specific IC₅₀ values for **Paniculoside II** are not readily available, the general experimental approach to determine such values is well-established.

Experimental Protocols

Isolation of **Paniculoside II** from *Stevia paniculata*

The following is a general protocol for the isolation of diterpene glucosides from *Stevia* species, which can be adapted for the specific isolation of **Paniculoside II**.

Experimental Workflow for Isolation



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Caption: General workflow for the isolation of **Paniculoside II**.

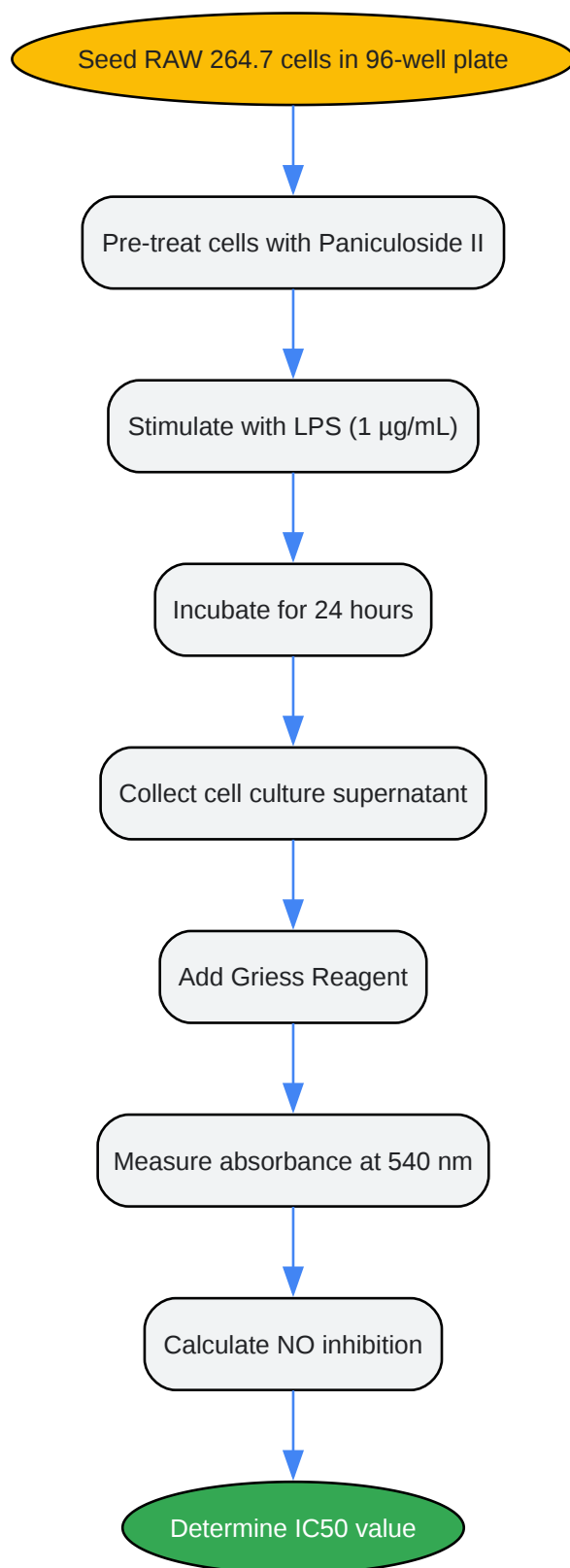
Protocol:

- **Extraction:** The aerial parts of *Stevia paniculata* are extracted with methanol at room temperature.
- **Concentration:** The methanolic extract is concentrated under reduced pressure to yield a crude extract.
- **Column Chromatography:** The crude extract is subjected to column chromatography on silica gel.
- **Elution:** The column is eluted with a gradient of increasing polarity, typically using solvent systems like chloroform-methanol.
- **Fraction Collection and Analysis:** Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing **Paniculoside II**.
- **Purification:** Fractions rich in **Paniculoside II** are combined and further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC).
- **Structural Elucidation:** The purified compound is subjected to spectroscopic analysis, including NMR (^1H , ^{13}C , COSY, HMBC) and Mass Spectrometry (MS), to confirm its structure as **Paniculoside II**.[\[1\]](#)

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This protocol details a common in vitro method to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Workflow for NO Inhibition Assay



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Caption: Workflow for the Nitric Oxide inhibition assay.

Protocol:

- **Cell Culture:** RAW 264.7 macrophage cells are cultured in a 96-well plate at a density of 1.5×10^5 cells/mL and incubated for 24 hours.
- **Compound Treatment:** The cells are pre-treated with various concentrations of **Paniculocide II** for 1-2 hours.
- **LPS Stimulation:** The cells are then stimulated with lipopolysaccharide (LPS) at a concentration of 1 μ g/mL to induce an inflammatory response and NO production.
- **Incubation:** The plate is incubated for 24 hours.
- **Nitrite Measurement:** After incubation, the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
- **Griess Reaction:** 100 μ L of the cell culture medium is mixed with 100 μ L of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
- **Absorbance Reading:** The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.
- **Calculation:** The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC_{50} value can then be determined from the dose-response curve.

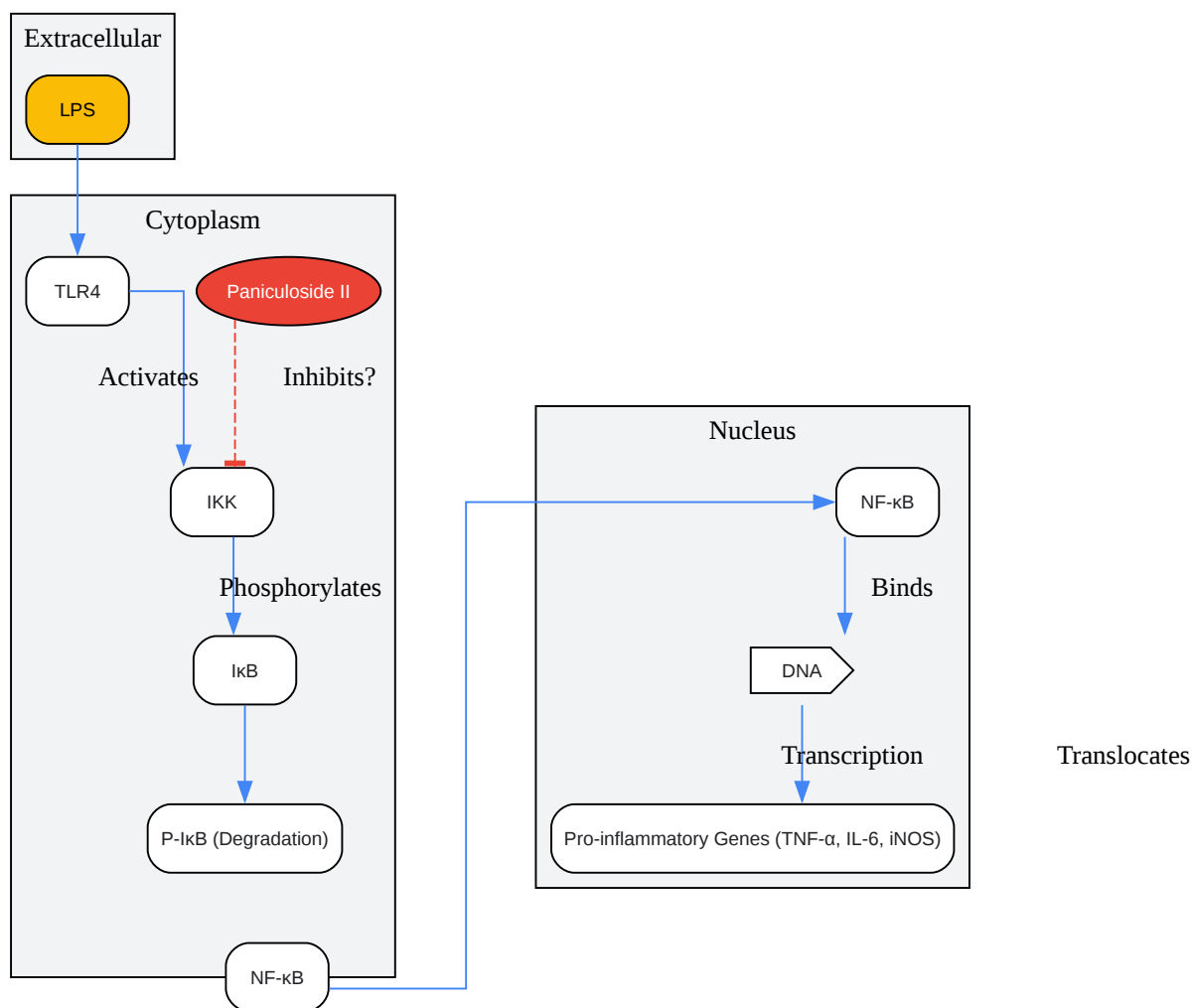
Potential Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the specific effects of **Paniculocide II** on these pathways have not been extensively documented, its reported anti-inflammatory activity suggests it may act through similar mechanisms.

NF- κ B Signaling Pathway

The NF- κ B pathway is a central regulator of inflammation. In resting cells, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals like LPS, I κ B is phosphorylated and degraded, allowing NF- κ B to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF- α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS), which produces NO.

Hypothesized Inhibition of the NF- κ B Pathway by **Paniculoside II**



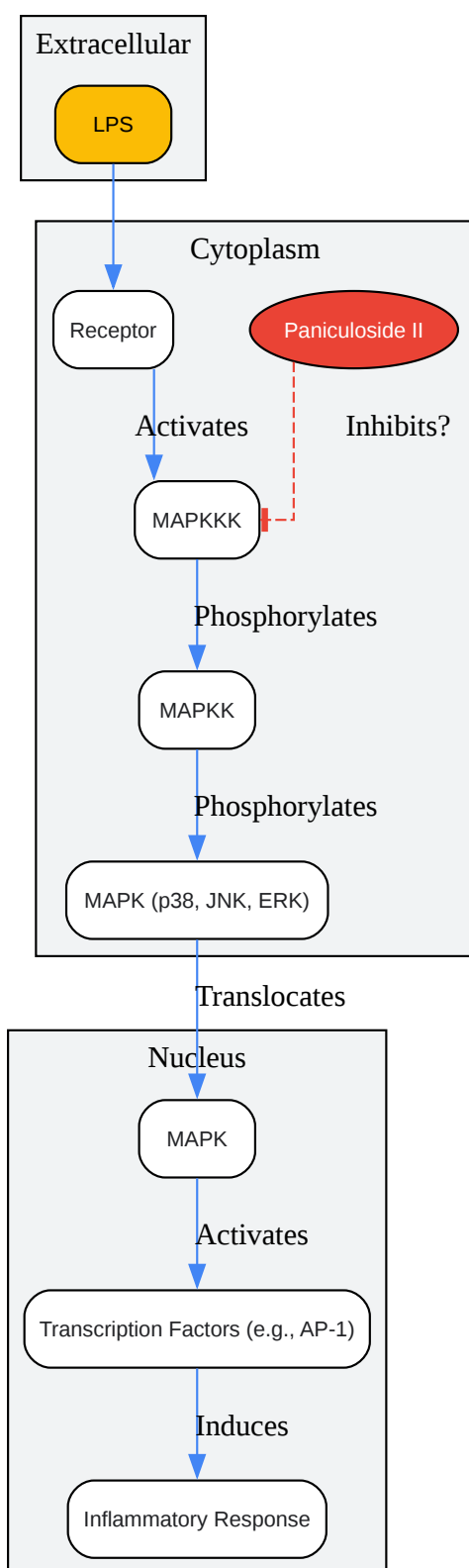
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Caption: Hypothesized mechanism of NF-κB pathway inhibition.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators.

Hypothesized Modulation of the MAPK Pathway by **Paniculoside II**



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Caption: Hypothesized mechanism of MAPK pathway modulation.

Conclusion and Future Directions

Paniculoside II is a diterpenoid glycoside with demonstrated potential as an anti-inflammatory agent. This guide has provided a summary of its chemical structure, properties, and a framework for its isolation and biological evaluation. Further research is warranted to fully elucidate its pharmacological profile, including the determination of its potency (IC₅₀ values) in various anti-inflammatory and antioxidant assays, and to confirm its precise molecular targets within the NF-κB and MAPK signaling pathways. Such studies will be crucial for advancing the development of **Paniculoside II** as a potential therapeutic candidate for the treatment of inflammatory diseases.

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References

- 1. mjas.analis.com.my [mjas.analis.com.my]
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